tert-Butyldicyclohexylphosphonium tetrafluoroborate

Catalog No.
S3464592
CAS No.
1220349-00-7
M.F
C16H32BF4P
M. Wt
342.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
tert-Butyldicyclohexylphosphonium tetrafluoroborat...

CAS Number

1220349-00-7

Product Name

tert-Butyldicyclohexylphosphonium tetrafluoroborate

IUPAC Name

tert-butyl(dicyclohexyl)phosphanium;tetrafluoroborate

Molecular Formula

C16H32BF4P

Molecular Weight

342.2 g/mol

InChI

InChI=1S/C16H31P.BF4/c1-16(2,3)17(14-10-6-4-7-11-14)15-12-8-5-9-13-15;2-1(3,4)5/h14-15H,4-13H2,1-3H3;/q;-1/p+1

InChI Key

XOMLPCCNVCCMRG-UHFFFAOYSA-O

SMILES

[B-](F)(F)(F)F.CC(C)(C)[PH+](C1CCCCC1)C2CCCCC2

Canonical SMILES

[B-](F)(F)(F)F.CC(C)(C)[PH+](C1CCCCC1)C2CCCCC2

Field: Organic Chemistry

Application: Coupling Reactions: “tert-Butyldicyclohexylphosphonium tetrafluoroborate” is used as a ligand in various types of coupling reactions . These reactions are fundamental in organic synthesis for creating carbon-carbon bonds, which is a crucial step in the synthesis of many complex organic molecules.

Method of Application: In a typical coupling reaction, the ligand (in this case, “tert-Butyldicyclohexylphosphonium tetrafluoroborate”) is combined with a metal catalyst, such as palladium or nickel. The metal-ligand complex then facilitates the coupling of two organic substrates to form a new carbon-carbon bond .

Results or Outcomes: The use of “tert-Butyldicyclohexylphosphonium tetrafluoroborate” as a ligand can improve the efficiency and selectivity of the coupling reaction . .

tert-Butyldicyclohexylphosphonium tetrafluoroborate is a chemical compound with the molecular formula C₁₆H₃₂BF₄P and a molecular weight of 342.20 g/mol. It is classified as a phosphonium salt, where the phosphonium ion is tert-butyldicyclohexylphosphonium, paired with the tetrafluoroborate anion. This compound appears as a solid and is known for its stability and solubility in polar solvents, making it valuable in various chemical applications .

BCPh-BF4 functions as a ligand in palladium-catalyzed cross-coupling reactions. The bulky and electron-rich nature of BCPh-BF4 helps stabilize the various oxidation states of palladium (Pd(0), Pd(II)) throughout the catalytic cycle []. It facilitates the oxidative addition of the aryl halide to Pd(0) and the reductive elimination step that forms the new carbon-carbon bond [].

Typical of phosphonium salts. It can engage in nucleophilic substitution reactions, where the tetrafluoroborate anion can be replaced by other nucleophiles. Additionally, it can undergo hydrolysis under certain conditions, leading to the formation of phosphine derivatives. The reactivity of this compound is influenced by the steric hindrance provided by the tert-butyl and cyclohexyl groups, which can affect the kinetics of these reactions .

The synthesis of tert-butyldicyclohexylphosphonium tetrafluoroborate typically involves a two-step process:

  • Formation of Phosphonium Salt: tert-Butyldicyclohexylphosphine is reacted with an appropriate alkyl halide to form the corresponding phosphonium salt.
  • Anion Exchange: The resulting phosphonium salt is then treated with tetrafluoroboric acid or sodium tetrafluoroborate to yield tert-butyldicyclohexylphosphonium tetrafluoroborate.

This method allows for high purity and yields of the desired compound .

tert-Butyldicyclohexylphosphonium tetrafluoroborate finds applications in various fields:

  • Catalysis: It serves as a catalyst in organic synthesis, particularly in reactions involving nucleophiles.
  • Material Science: Used in the development of ionic liquids and polymers.
  • Biomedical Research: Explored for potential applications in drug delivery systems and as a stabilizing agent in biochemical assays .

Interaction studies involving tert-butyldicyclohexylphosphonium tetrafluoroborate primarily focus on its behavior in solution and its interactions with other chemical species. Research has indicated that it can form stable complexes with various metal ions, which may enhance its catalytic properties. Additionally, studies on its solubility and stability under different pH conditions provide insights into its potential applications in biological systems .

Several compounds share structural similarities with tert-butyldicyclohexylphosphonium tetrafluoroborate. Below is a comparison highlighting its uniqueness:

Compound NameStructure CharacteristicsUnique Features
Tri-tert-butylphosphonium tetrafluoroborateContains three tert-butyl groupsHigher steric hindrance affecting reactivity
Dicyclohexylphosphonium tetrafluoroborateTwo cyclohexyl groups without tert-butylDifferent steric effects leading to varied reactivity
Benzyltriethylammonium tetrafluoroborateQuaternary ammonium saltDifferent functional group affecting solubility

tert-Butyldicyclohexylphosphonium tetrafluoroborate stands out due to its unique combination of steric bulk from both tert-butyl and cyclohexyl groups, which influences its reactivity and stability compared to other similar compounds .

Dates

Modify: 2023-08-19

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